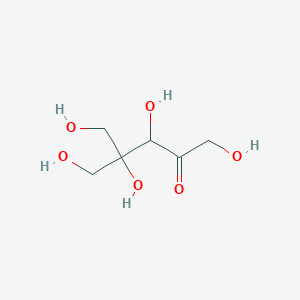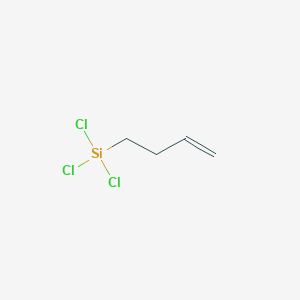
2,5-Dimethylphenylhydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylphenylhydroxylamine is an organic compound with the molecular formula C8H11NO It is a derivative of phenylhydroxylamine, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenylhydroxylamine can be achieved through several methods. One common approach involves the reduction of 2,5-dimethyl nitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:
2,5-Dimethyl nitrobenzene+Fe+HCl→this compound+FeCl3
Another method involves the catalytic hydrogenation of 2,5-dimethyl nitrobenzene using a palladium catalyst under hydrogen gas. This method offers a cleaner and more efficient route to the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalyst, reaction temperature, and pressure are critical parameters that influence the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylphenylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dimethyl nitrosobenzene using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of this compound can yield 2,5-dimethyl aniline.
Substitution: The hydroxylamine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Iron powder (Fe), hydrochloric acid (HCl), palladium catalyst (Pd)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2,5-Dimethyl nitrosobenzene
Reduction: 2,5-Dimethyl aniline
Substitution: Various substituted derivatives depending on the reactants used
Applications De Recherche Scientifique
2,5-Dimethylphenylhydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylphenylhydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with specific enzymes, inhibiting their activity and affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethyl aniline
- 2,5-Dimethyl nitrosobenzene
- 2,5-Dimethoxyphenethylamine
Comparison
2,5-Dimethylphenylhydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity compared to its analogs. For example, 2,5-Dimethyl aniline lacks the hydroxylamine group and thus exhibits different chemical behavior and biological activity. Similarly, 2,5-Dimethyl nitrosobenzene, being an oxidized form, has different redox properties and applications.
Propriétés
Numéro CAS |
3096-64-8 |
|---|---|
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(2)8(5-6)9-10/h3-5,9-10H,1-2H3 |
Clé InChI |
HFMKDGHUNOPVAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)

![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)







![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)

